PLK1 Binding Affinity vs. Dihydrobaicalein
A key differentiator for 6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine is its exceptionally high binding affinity for PLK1, which vastly exceeds that of the natural product comparator Dihydrobaicalein. In a kinome scan-based assay, the target compound exhibited a dissociation constant (Kd) of 0.19 nM against PLK1 [1]. In contrast, Dihydrobaicalein, a known PLK1 inhibitor, yielded an IC50 of 6,300 nM in an ADP-Glo kinase assay [2]. This represents a greater than 33,000-fold improvement in binding affinity, positioning the target compound as a markedly more potent starting point for PLK1-targeted drug discovery programs.
| Evidence Dimension | PLK1 Binding Affinity (Kd vs IC50) |
|---|---|
| Target Compound Data | Kd = 0.19 nM (PLK1, unknown origin, kinome scan-based assay) [1] |
| Comparator Or Baseline | Dihydrobaicalein, IC50 = 6,300 nM (PLK1, unknown origin, ADP-Glo assay) [2] |
| Quantified Difference | The target compound's binding affinity is >33,000-fold stronger. |
| Conditions | Target compound: kinome scan-based binding assay; Comparator: ADP-Glo kinase functional assay. A direct head-to-head Kd for Dihydrobaicalein is not available, but the difference in assay format is noted. |
Why This Matters
For researchers requiring a highly potent PLK1 chemical probe with sub-nanomolar binding, this compound provides a vastly superior entry point compared to a commercially available natural product.
- [1] BindingDB. BDBM50526296 (CHEMBL4449858) - Affinity DataKd: 0.190nM. Assay Description: Binding affinity to PLK1 (unknown origin). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50526296. View Source
- [2] BindingDB. BDBM50595386 ((2S)-Dihydrobaicalein) - Affinity DataIC50: 6.30E+3nM. Assay Description: Inhibition of PLK1 (unknown origin) in the presence of ATP by ADP-Glo-kinase assay. Available at: http://ww.w.bindingdb.org. View Source
